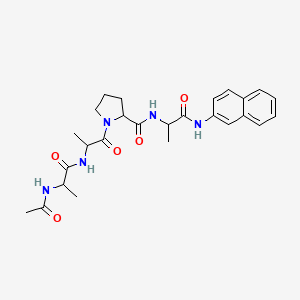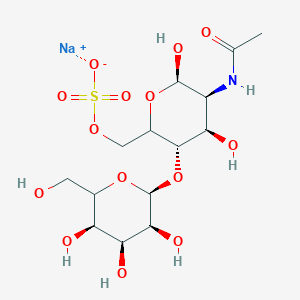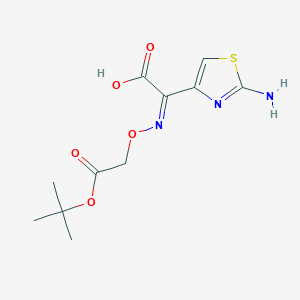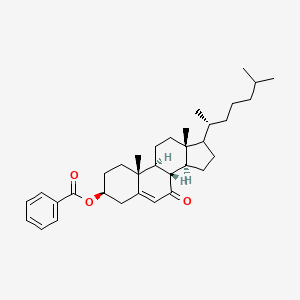
3beta-(Benzoyloxy)cholest-5-en-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one and its derivatives has been explored through various chemical reactions. For example, 3beta-Benzoyloxy-14alpha, 15alpha-epoxy-5alpha-cholest-7-ene was obtained with high yield upon treatment with m-chloroperbenzoic acid, demonstrating a method to introduce oxygen functionality at specific positions on the sterol skeleton (Parish, Spike, & Schroepfer, 1977). Another synthesis method described the reduction of a similar compound to yield 5alpha-cholest-8(14)-en-3beta, 5alpha-diol, indicating alternative pathways for sterol modification (Parish, Luo, & Boos, 2001).
Molecular Structure Analysis
The molecular structure of key intermediates like 3beta-benzoyloxy-6alpha-chloro-5alpha-cholest-7-ene was elucidated using X-ray crystallography, providing critical information on the stereochemistry and confirmation of the sterol nucleus (Wilson, K. Wilson, Quiocho, & Schroepfer, 1988). This kind of structural analysis is essential for understanding the reactivity and physical properties of steroidal compounds.
Chemical Reactions and Properties
3beta-(Benzoyloxy)cholest-5-en-7-one undergoes various chemical reactions that are pivotal in the synthesis of sterol derivatives. For instance, its treatment with boron trifluoride-etherate led to the synthesis of derivatives with unusual C-D ring junctures, showcasing the compound's versatility in chemical transformations (Parish & Schroepfer, 1977).
Physical Properties Analysis
The physical properties of steroidal compounds like 3beta-(Benzoyloxy)cholest-5-en-7-one are closely tied to their molecular structure. The crystalline structure analysis mentioned above not only confirms the molecular configuration but also aids in understanding the compound's physical characteristics, such as solubility and melting point.
Chemical Properties Analysis
Chemical properties of 3beta-(Benzoyloxy)cholest-5-en-7-one include its reactivity towards various reagents, ability to form derivatives through chemical synthesis, and its role as a precursor in the biosynthesis of more complex sterols. Studies have shown its conversion into compounds with significant biological activity, highlighting the importance of understanding its chemical behavior (Parish & Schroepfer, 1979).
Wissenschaftliche Forschungsanwendungen
Glycogen Phosphorylase Inhibitors
Research into glycogen phosphorylase inhibitors for type 2 diabetes treatment highlights the therapeutic strategy of designing potent inhibitors to control glycemia. Compounds with structural analogies to glucose-based inhibitors show promise in diabetes management due to their potential to reach low nanomolar Ki values, indicating a possible area of interest for 3beta-(Benzoyloxy)cholest-5-en-7-one if it shares similar properties (Donnier-Maréchal & Vidal, 2016).
Androgen Regulation in Brain Function
A review focusing on an alternate pathway for androgen regulation of brain function via estrogen receptors by a dihydrotestosterone metabolite suggests that understanding the interactions and effects of steroids and their metabolites on brain function is crucial. This area could provide insights into the broader implications of compounds like 3beta-(Benzoyloxy)cholest-5-en-7-one in neurobiology and endocrinology (Handa et al., 2008).
Alzheimer's Disease and Glycogen Synthase Kinase-3 (GSK-3)
Research demonstrating GSK-3's essential role in Alzheimer's disease pathogenesis, particularly GSK-3beta's involvement in neurofibrillary tangle formation, suggests a potential area of application for compounds that can modulate GSK-3 activity. If 3beta-(Benzoyloxy)cholest-5-en-7-one has similar inhibitory effects, it could contribute to Alzheimer's disease research and therapy (Takashima, 2006).
Pharmacological Review of Chlorogenic Acid
A pharmacological review of chlorogenic acid (CGA) underscores its wide range of therapeutic roles, from antioxidant and anti-inflammatory to neuroprotective activities. This review suggests that compounds with antioxidant properties, similar to CGA, can play crucial roles in managing metabolic disorders and neurodegenerative diseases, indicating a potential research avenue for 3beta-(Benzoyloxy)cholest-5-en-7-one if it exhibits similar pharmacological effects (Naveed et al., 2018).
Benzofuran Inhibitors
A review of benzofuran inhibitors, emphasizing their broad range of biological activities including anticancer, antidiabetic, and anti-inflammatory properties, highlights the importance of structural components in determining the therapeutic efficacy of compounds. If 3beta-(Benzoyloxy)cholest-5-en-7-one shares structural similarities with benzofuran derivatives, it could be of interest for its potential biological activities (Dawood, 2019).
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-29,31H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,31+,33+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZVQZAYIQQOMB-XOHJBGAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675673 |
Source


|
| Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3beta-(Benzoyloxy)cholest-5-en-7-one | |
CAS RN |
6997-41-7 |
Source


|
| Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


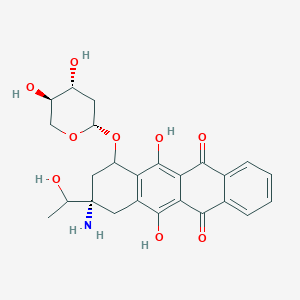
![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)
